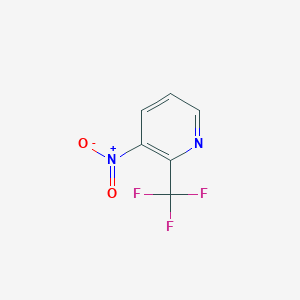
3-Bromo-2-(3-bromo-4,5-dimethylthiophen-2-yl)-4,5-dimethylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Bithiophene, 3,3’-dibromo-4,4’,5,5’-tetramethyl- is a derivative of bithiophene, a compound consisting of two thiophene rings connected by a single bond. This compound is characterized by the presence of bromine atoms at the 3 and 3’ positions and methyl groups at the 4, 4’, 5, and 5’ positions. It is used in various applications, particularly in the field of organic electronics and optoelectronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bithiophene, 3,3’-dibromo-4,4’,5,5’-tetramethyl- typically involves the bromination of 2,2’-bithiophene. The process begins with the reaction of 2,2’-bithiophene with bromine in the presence of a catalyst, such as iron or aluminum chloride, to introduce bromine atoms at the 3 and 3’ positions. The methylation of the compound can be achieved using methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,2’-Bithiophene, 3,3’-dibromo-4,4’,5,5’-tetramethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki and Stille coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: Palladium catalysts are often used in Suzuki and Stille coupling reactions, with reagents such as boronic acids or stannanes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various oligothiophenes and polymers, which are valuable in organic electronics .
科学的研究の応用
2,2’-Bithiophene, 3,3’-dibromo-4,4’,5,5’-tetramethyl- has several scientific research applications:
Organic Electronics: It is used in the design and synthesis of organic solar cells, thin-film transistors, and chemical sensors.
Optoelectronics: The compound is employed in the development of photovoltaic cells and other optoelectronic devices.
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
作用機序
The mechanism of action of 2,2’-Bithiophene, 3,3’-dibromo-4,4’,5,5’-tetramethyl- involves its ability to participate in electron transfer processes. The presence of bromine and methyl groups influences the electronic properties of the compound, making it suitable for use in electronic and optoelectronic applications. The molecular targets and pathways involved include the formation of conjugated systems that facilitate electron mobility .
類似化合物との比較
Similar Compounds
5,5’-Dibromo-2,2’-bithiophene: Another brominated derivative of bithiophene, used in similar applications.
2,5-Dibromo-3-hexylthiophene: A compound used in the synthesis of regioregular polymers for organic electronics.
Uniqueness
2,2’-Bithiophene, 3,3’-dibromo-4,4’,5,5’-tetramethyl- is unique due to the specific positioning of bromine and methyl groups, which significantly affect its electronic properties and reactivity. This makes it particularly valuable in the synthesis of specialized organic electronic materials .
特性
CAS番号 |
103382-70-3 |
|---|---|
分子式 |
C12H12Br2S2 |
分子量 |
380.2 g/mol |
IUPAC名 |
3-bromo-2-(3-bromo-4,5-dimethylthiophen-2-yl)-4,5-dimethylthiophene |
InChI |
InChI=1S/C12H12Br2S2/c1-5-7(3)15-11(9(5)13)12-10(14)6(2)8(4)16-12/h1-4H3 |
InChIキー |
PFUXHJBRYJKIAP-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1Br)C2=C(C(=C(S2)C)C)Br)C |
正規SMILES |
CC1=C(SC(=C1Br)C2=C(C(=C(S2)C)C)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Azabicyclo[2.2.1]heptan-4-ylmethanol](/img/structure/B186677.png)







![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B186692.png)


![2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B186699.png)

